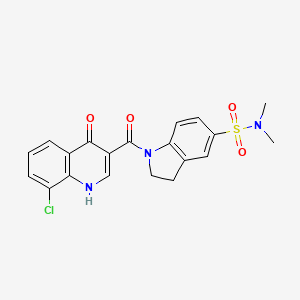
1-(8-chloro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-chloro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide, also known as CHQ-5, is a synthetic compound that has been widely used in scientific research due to its unique properties. CHQ-5 belongs to the class of quinolone compounds and has been found to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Applications De Recherche Scientifique
Chlorogenic Acid and Metabolic Syndrome
Chlorogenic acid, a phenolic compound from the hydroxycinnamic acid family, has shown significant health-promoting properties related to metabolic syndrome. Its anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities have been documented. Chlorogenic acid's role as both a nutraceutical for the prevention and treatment of metabolic syndrome and as a food additive due to its antimicrobial and antioxidant activity highlights its potential in dietary supplements and functional foods (Santana-Gálvez et al., 2017).
8-Hydroxyquinoline Derivatives and Medicinal Chemistry
The 8-hydroxyquinoline scaffold has attracted attention due to its significant biological activities and potential as a drug molecule for several diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-hydroxyquinoline derivatives enhance their potency as drug candidates for a variety of diseases (Gupta et al., 2021).
Sulfonamides: Diverse Therapeutic Applications
Sulfonamides have a wide range of therapeutic applications beyond their traditional use as antibacterial agents. Novel drugs that incorporate the sulfonamide group have shown significant antitumor activity, highlighting the ongoing need for new sulfonamides with selective actions for various medical applications (Carta et al., 2012).
Sulfonamide Inhibitors in Medicinal Chemistry
Sulfonamide compounds remain a significant class of synthetic antibiotics and have been explored for their therapeutic potential against a range of diseases, including cancer and viral infections. This class of compounds continues to be an important area of research in drug development (Gulcin & Taslimi, 2018).
Environmental and Health Impacts of Sulfonamides
The presence of sulfonamides in the environment, derived mainly from agricultural activities, has raised concerns regarding microbial population changes and potential risks to human health. This underscores the importance of understanding and managing the environmental impacts of sulfonamide usage (Baran et al., 2011).
Propriétés
IUPAC Name |
1-(8-chloro-4-oxo-1H-quinoline-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-23(2)29(27,28)13-6-7-17-12(10-13)8-9-24(17)20(26)15-11-22-18-14(19(15)25)4-3-5-16(18)21/h3-7,10-11H,8-9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWUUHOOAZMTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CNC4=C(C3=O)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

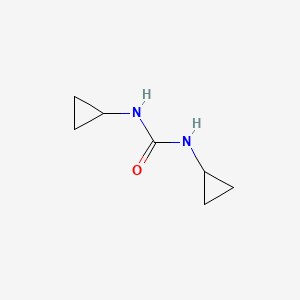
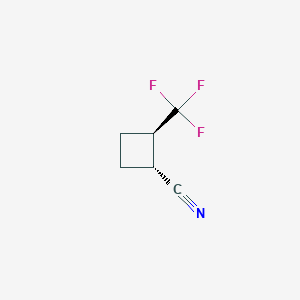

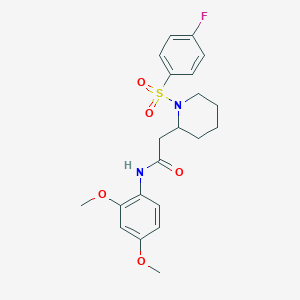
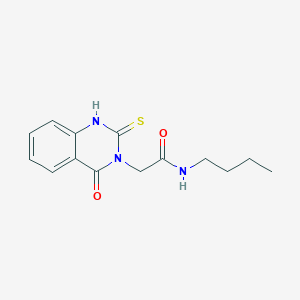
![2-Chloro-N-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]acetamide](/img/structure/B2559937.png)

![[4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride](/img/structure/B2559942.png)
![4-[[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]methyl]benzonitrile](/img/structure/B2559944.png)
![5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid](/img/structure/B2559945.png)
![N-[5-Cyclopropyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2559948.png)
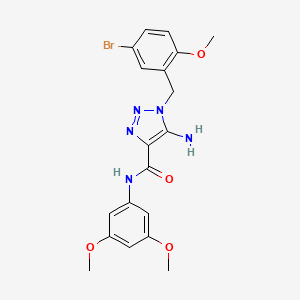
![N-(2-chloro-4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2559952.png)
![2-{[5-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2559953.png)